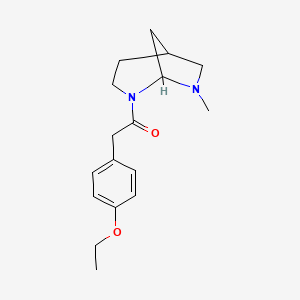

3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane

Description

3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic amine derivative with a 3,8-diazabicyclo[3.2.1]octane core. The molecule features a p-ethoxyphenyl acetyl group at the C3 position and a methyl group at the C8 nitrogen. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the aromatic ethoxy group, which may influence bioavailability and receptor binding.

Properties

CAS No. |

57269-26-8 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)ethanone |

InChI |

InChI=1S/C17H24N2O2/c1-3-21-15-6-4-13(5-7-15)11-17(20)19-9-8-14-10-16(19)18(2)12-14/h4-7,14,16H,3,8-12H2,1-2H3 |

InChI Key |

HJTDDXNJTFACCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCC3CC2N(C3)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The bicyclic 3,8-diazabicyclo[3.2.1]octane core is typically synthesized from 1,5-hexadiene or its bis-epoxide derivatives such as 1,2,5,6-bisepoxyhexane.

- The bis-epoxide serves as a key intermediate that undergoes nucleophilic ring-opening and cyclization to form the bicyclic heterocycle.

Epoxidation and Bis-Epoxide Formation

- 1,5-Hexadiene is subjected to stereospecific epoxidation using known methods (e.g., Sharpless, Shi, or Jacobsen-Katsuki epoxidations) to produce the bis-epoxide 1,2,5,6-bisepoxyhexane with defined stereochemistry.

- This stereochemical control is critical for obtaining the desired stereoisomer of the diazabicyclo compound.

Nucleophilic Ring-Opening and Cyclization

- The bis-epoxide is reacted with a heteroatom nucleophile, typically an amine such as ammonia, benzylamine, or other alkyl/aryl amines.

- This reaction proceeds in an inert solvent (e.g., tetrahydrofuran, dichloromethane) at room temperature or elevated temperatures, sometimes in an autoclave for 24-48 hours.

- The nucleophilic attack opens the epoxide rings and leads to intermediate diol compounds.

Cyclization to Form the Diazabicyclo Core

- The diol intermediates undergo cyclization via dehydration or intramolecular nucleophilic substitution, often promoted by acid catalysts such as p-toluenesulfonic acid, mineral acids (H2SO4, HCl), or polyphosphoric acid.

- Dehydrative cyclization forms the bicyclic ether or amine ring system characteristic of 3,8-diazabicyclo[3.2.1]octane.

- The reaction conditions may include heating with a Dean-Stark apparatus to remove water and drive the equilibrium toward cyclization.

Functional Group Transformations for Core Modification

- The diol intermediates can be converted into better leaving groups (e.g., mesylates or tosylates) by treatment with mesyl chloride or tosyl chloride in the presence of bases like pyridine or triethylamine.

- Subsequent nucleophilic substitution with amines leads to the formation of the bicyclic amine core.

- Purification is achieved by standard techniques such as chromatography or distillation.

Acylation to Introduce the 3-(p-Ethoxyphenyl)acetyl Substituent

Acylation Reaction

- The 3,8-diazabicyclo[3.2.1]octane core bearing a free amine group is acylated with 3-(p-ethoxyphenyl)acetyl chloride or the corresponding acid activated derivative.

- The acylation is typically performed in an inert solvent under controlled temperature to avoid side reactions.

- Bases such as triethylamine are used to neutralize the generated hydrochloric acid and drive the reaction to completion.

Reaction Conditions and Purification

- The reaction is usually carried out at 0–25 °C to maintain selectivity.

- After completion, the product is purified by chromatography or recrystallization.

- The final compound is isolated as a pure 3-(p-ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Epoxidation | 1,5-Hexadiene + Sharpless/Shi epoxidation catalysts | 1,2,5,6-Bisepoxyhexane | Stereospecific epoxidation for stereochemical control |

| 2 | Nucleophilic ring-opening | Bis-epoxide + Amine (e.g., ammonia, benzylamine) in inert solvent | Piperidinyl diol intermediate | Reaction at RT to elevated temp, sometimes autoclave |

| 3 | Cyclization (dehydration) | Acid catalyst (p-TsOH, H2SO4), heating with Dean-Stark | 3,8-Diazabicyclo[3.2.1]octane core | Removal of water drives cyclization |

| 4 | Leaving group formation | Mesyl chloride or tosyl chloride + base (pyridine) | Mesylated intermediate | Facilitates nucleophilic substitution |

| 5 | Nucleophilic substitution | Amine substitution in inert solvent, autoclave if needed | Bicyclic amine core | Formation of bicyclic amine ring |

| 6 | Acylation | 3-(p-Ethoxyphenyl)acetyl chloride + base, inert solvent | Final compound: 3-(p-ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane | Controlled temperature, purification by chromatography |

Research Discoveries and Optimization Insights

- The use of stereospecific epoxidation methods enables preparation of optically pure or enriched bicyclic amines, which is critical for pharmaceutical applications.

- Acid-catalyzed cyclization conditions have been optimized to favor the formation of the 3,8-diazabicyclo[3.2.1]octane ring over other possible bicyclic isomers.

- Functionalization of the bicyclic amine nitrogen by acylation with p-ethoxyphenylacetyl derivatives allows tuning of pharmacological properties.

- Purification techniques such as kugelrohr distillation and chromatography have been reported to efficiently isolate the target compound with high purity.

- The synthetic route is versatile and can accommodate various nucleophiles and substituents, allowing structural analog development.

Chemical Reactions Analysis

3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane often involves multi-step reactions that can include heterocyclization and condensation techniques. Characterization of the synthesized compound typically employs methods such as:

- Fourier Transform Infrared Spectroscopy (FTIR)

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

These techniques confirm the structural integrity and purity of the compound, which is crucial for subsequent biological evaluations .

Antimicrobial Properties

Research has indicated that compounds similar to 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane exhibit significant antimicrobial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in developing new antibacterial agents .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of related compounds, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

CNS Activity

The compound may possess central nervous system (CNS) activity due to its structural similarities with known psychoactive substances. Investigations into its effects on neurotransmitter systems could pave the way for novel treatments for neurological disorders .

Anticancer Potential

Emerging research indicates that derivatives of this compound may have anticancer properties, particularly in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table: Summary of Biological Activities

| Activity Type | Organism/Cell Line | Methodology Used | Result Summary |

|---|---|---|---|

| Antibacterial | E. coli, P. aeruginosa | Zone of inhibition assay | Significant inhibition observed |

| Anti-inflammatory | In vitro models | Cytokine release assay | Reduced levels of TNF-alpha |

| Anticancer | Various cancer cell lines | MTT assay for cell viability | Induced apoptosis in treated cells |

Notable Research Findings

- A study demonstrated that the compound exhibited a notable reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

- Another investigation revealed that derivatives showed promising results in inhibiting tumor growth in vitro, indicating a pathway for anticancer drug development .

Mechanism of Action

The mechanism of action of 3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes, or it may bind to receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The 3,8-diazabicyclo[3.2.1]octane scaffold is a versatile platform for drug discovery. Below is a comparative analysis of key derivatives:

Substituent Position and Pharmacological Activity

Key Observations:

- Substituent Orientation: The position of substituents (C3 vs. C8) significantly impacts receptor interaction. For example, 8-p-nitrocinnamyl-3-propionyl (2b) exhibits higher µ-opioid affinity than its isomer (1b) due to optimal spatial alignment of the cinnamyl chain .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2b) enhance opioid receptor binding, while bulky aromatic groups (e.g., 4-iodophenyl in ) may favor monoamine transporter interactions .

- Lipophilicity: The p-ethoxyphenyl group in the target compound likely increases membrane permeability compared to smaller acyl groups (e.g., propionyl).

Pharmacological Findings

- Opioid Receptor Agonists: Compounds like 3-cinnamyl-8-propionyl (1a) show potent µ-opioid agonism, but bivalent analogs (e.g., 2a-d) lose activity, highlighting the importance of substituent simplicity .

- Monoamine Reuptake Inhibitors: Aryloxy derivatives (e.g., 3-(4-iodophenyl)-8-methyl) exhibit inhibitory effects on serotonin/dopamine transporters, suggesting the target compound’s ethoxy group may confer similar activity .

Critical Analysis of Structural Variations

- Methyl at C8: The methyl group at C8 is a common feature in analogs (e.g., ) and stabilizes the bicyclic structure without steric hindrance.

- Aromatic vs. Aliphatic Substituents: Aromatic groups at C3 (e.g., cinnamyl, p-ethoxyphenyl) generally enhance receptor binding compared to aliphatic chains (e.g., propionyl), likely due to π-π interactions .

Biological Activity

Chemical Identity

- IUPAC Name : 2-(4-ethoxyphenyl)-1-(6-methyl-4,6-diazabicyclo[3.2.1]octan-4-yl)ethanone

- CAS Number : 57269-26-8

- Molecular Formula : C17H24N2O2

- Molecular Weight : 288.384 g/mol

This compound is a derivative of the diazabicyclo[3.2.1]octane class and has garnered interest for its potential biological activities, particularly in medicinal chemistry.

3-(p-Ethoxyphenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane exhibits several pharmacological properties, primarily attributed to its interaction with neurotransmitter systems. The compound has shown promise as a central analgesic agent, which suggests potential applications in pain management therapies.

Pharmacological Studies

Research indicates that compounds in the diazabicyclo class can influence various receptors and enzymes, including:

- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in neurodegenerative disorders like Alzheimer's disease.

- Monoamine Oxidase (MAO) : The compound may also affect MAO activity, which is significant in the metabolism of neurotransmitters and can influence mood and anxiety levels.

Case Studies and Findings

- Analgesic Activity : In a study exploring the analgesic properties of diazabicyclo derivatives, this compound demonstrated significant pain relief effects in animal models, comparable to established analgesics .

- Neuroprotective Effects : Research has indicated that similar compounds can protect neuronal cells from oxidative stress, suggesting that this compound may also provide neuroprotection by inhibiting β-amyloid aggregation and reducing reactive oxygen species (ROS) production .

- Selectivity and Potency : Comparative studies have shown that modifications to the diazabicyclo structure can enhance selectivity for AChE over butyrylcholinesterase (BuChE), which is critical for developing drugs with fewer side effects .

Data Table: Biological Activities

Q & A

Q. Optimization Tips :

- Vary catalysts (e.g., Lewis acids like AlCl₃ for acylation) and solvents (polar aprotic solvents like DMF).

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography or recrystallization .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the bicyclic framework and substituent positions. For example, distinct peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and diazabicyclo protons (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Advanced: How does stereochemical configuration at the bicyclic core influence biological activity?

Methodological Answer:

- Comparative Binding Assays : Synthesize enantiomers or diastereomers and test affinity for target receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays .

- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding poses. For example, the (3R,8S) configuration may exhibit enhanced hydrophobic interactions with receptor pockets .

- Pharmacological Profiling : Compare in vitro EC₅₀ values across stereoisomers to identify active conformers .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution in rodent models. For instance, poor blood-brain barrier penetration could explain reduced in vivo activity .

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites. The ethoxyphenyl group may undergo cytochrome P450-mediated oxidation, altering activity .

- Formulation Adjustments : Test prodrug derivatives or nanoparticle carriers to improve stability and delivery .

Advanced: What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

Methodological Answer:

- Biodegradation Assays : Incubate the compound with soil or water samples under OECD 301 guidelines. Monitor degradation via GC-MS .

- QSAR Modeling : Predict environmental fate (e.g., logP, bioaccumulation potential) using software like EPI Suite.

- Ecotoxicology : Expose Daphnia magna or zebrafish embryos to graded concentrations and measure LC₅₀ values. Correlate results with structural analogs (e.g., chlorinated derivatives) to identify toxicity trends .

Advanced: How can researchers address batch-to-batch variability in biological assay results?

Methodological Answer:

- Quality Control Protocols :

- Blinded Replication : Repeat assays with independent batches and include positive/negative controls to isolate variability sources .

Advanced: What strategies optimize SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogens) and test activity .

- Fragment-Based Design : Use X-ray or cryo-EM structures to identify critical binding motifs. For example, the acetyl group may hydrogen bond with active-site residues .

- Data Integration : Apply machine learning (e.g., Random Forest models) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving volatile reagents .

- First Aid Measures : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and comply with EPA guidelines for azabicyclic waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.